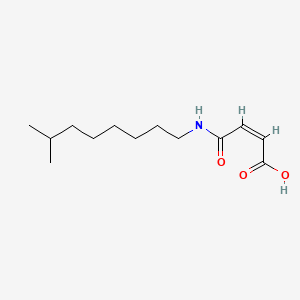
4-(Isononylamino)-4-oxoisocrotonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isononylamino)-4-oxoisocrotonic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of an isononylamino group and an oxoisocrotonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isononylamino)-4-oxoisocrotonic acid can be achieved through several methods. One common approach involves the amidation of isononylamine with oxoisocrotonic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Isononylamino)-4-oxoisocrotonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated compounds.
Aplicaciones Científicas De Investigación
4-(Isononylamino)-4-oxoisocrotonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Isononylamino)-4-oxoisocrotonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.
Comparación Con Compuestos Similares
4-(Isononylamino)-4-oxoisocrotonic acid: shares similarities with other amino acids such as alanine, glycine, and leucine.
Unique Features: Unlike these amino acids, this compound has a unique isononylamino group, which imparts distinct chemical properties and reactivity.
Uniqueness: The presence of the isononylamino group makes this compound unique in its class. This structural feature allows it to participate in specific reactions and interactions that are not observed with other amino acids.
Propiedades
Número CAS |
71843-64-6 |
|---|---|
Fórmula molecular |
C13H23NO3 |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
(Z)-4-(7-methyloctylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H23NO3/c1-11(2)7-5-3-4-6-10-14-12(15)8-9-13(16)17/h8-9,11H,3-7,10H2,1-2H3,(H,14,15)(H,16,17)/b9-8- |
Clave InChI |
WBJOIESLCNVJMW-HJWRWDBZSA-N |
SMILES isomérico |
CC(C)CCCCCCNC(=O)/C=C\C(=O)O |
SMILES canónico |
CC(C)CCCCCCNC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



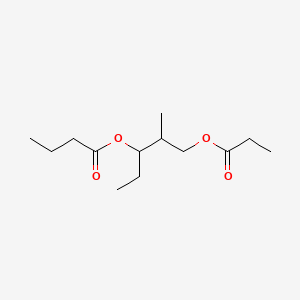
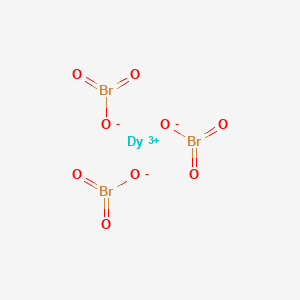

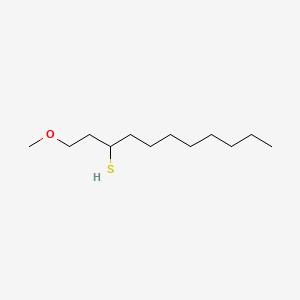
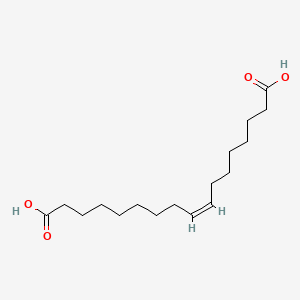



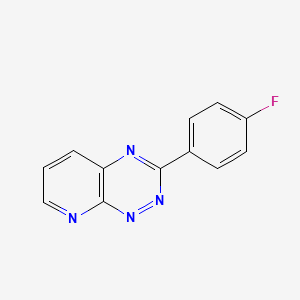
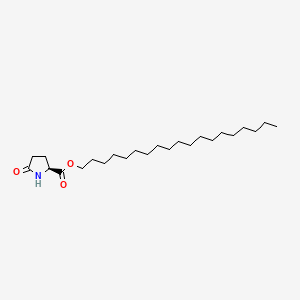
![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)


